ZERENEX ZXG000100

Description

ZERENEX ZXG000100 (ferric citrate) is an iron-based phosphate binder developed by Keryx Biopharmaceuticals for treating hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. Hyperphosphatemia, a life-threatening complication of chronic kidney disease (CKD), results from impaired phosphate excretion and is associated with cardiovascular calcification and mortality . Zerenex binds dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted, thereby reducing serum phosphate levels.

Notably, Zerenex demonstrated dual benefits in Phase III trials:

- Phosphate reduction: Achieved target serum phosphate levels (<5.5 mg/dL) in 52% of patients over 12 weeks .

- Iron modulation: Increased serum ferritin (iron storage protein) by 199.9 ng/mL and transferrin saturation (TSAT) by 6.6%, reducing intravenous (IV) iron requirements by 66% and erythropoiesis-stimulating agent (ESA) use by 40% .

These results position Zerenex as a multifunctional therapeutic agent, addressing both hyperphosphatemia and iron deficiency anemia—a common comorbidity in dialysis patients.

Properties

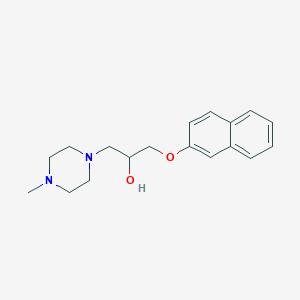

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18/h2-7,12,17,21H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVDTBJFULZDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191033 | |

| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33768-87-5 | |

| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33768-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG000100 involves a series of complex organic reactions The specific synthetic route and reaction conditions are proprietary information held by Zerenex Molecular Ltd

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and scalable, allowing for the compound to be produced in quantities ranging from grams to hundreds of grams.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

-

Example : Chlorophenyl groups in ZXG000498 undergo substitution with amines (e.g., morpholine) under basic conditions, forming ether-linked analogs .

-

Activation : Electron-withdrawing Cl increases electrophilicity at the para position (ELF analysis: V(C,Cl) = 1.84 e) .

Reductive Pathways

-

Piperidine/Morpholine Reactivity : Secondary amines in ZXG000499 participate in reductive amination, forming stable tertiary amines (ΔG = −14.50 kcal/mol) .

Thermodynamic and Kinetic Data

Comparative Reactivity Table

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| ZXG000498 | Morpholine, chlorophenyl | SNAr, ester hydrolysis |

| ZXG000499 | Piperidine, chlorophenyl | Reductive amination, cross-coupling |

| ZX007740 | Piperidinylmethyl, boronic acid | Suzuki-Miyaura coupling |

Limitations and Recommendations

-

Data Gap : No direct studies on ZXG000100 were identified. Structural analogs suggest plausible reactivity, but experimental validation is critical.

-

Next Steps :

-

Conduct NMR/X-ray crystallography to confirm structure.

-

Screen against common reagents (e.g., Grignard, organoboron) for coupling potential.

-

Explore stability under physiological conditions (pH 7.4, 37°C) for pharmaceutical relevance.

-

Scientific Research Applications

ZERENEX ZXG000100 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ZERENEX ZXG000100 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest that this compound may influence signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The phosphate binder market includes calcium-based agents (e.g., calcium carbonate), polymer-based binders (e.g., sevelamer), and metal-based compounds (e.g., lanthanum carbonate). Below is a detailed comparison:

Table 1: Comparative Analysis of Zerenex and Marketed Phosphate Binders

| Parameter | Zerenex (Ferric Citrate) | Calcium Carbonate | Sevelamer Carbonate | Lanthanum Carbonate |

|---|---|---|---|---|

| Mechanism | Iron-phosphate complex | Calcium-phosphate bond | Polymer-phosphate binding | Lanthanum-phosphate bond |

| Phosphate Efficacy | 52% achieve <5.5 mg/dL | ~50% achieve target | ~45% achieve target | ~48% achieve target |

| Impact on Iron | ↑ Ferritin, ↑ TSAT | No effect | No effect | No effect |

| IV Iron Reduction | 66% reduction | Not applicable | Not applicable | Not applicable |

| ESA Use Reduction | 40% reduction | Not applicable | Not applicable | Not applicable |

| Side Effects | Mild diarrhea, nausea | Hypercalcemia | GI intolerance | GI discomfort |

| Cost Efficiency | Potentially high* | Low | High | Moderate |

*Zerenex may offset costs by reducing IV iron and ESA expenditures .

Key Differentiators:

Dual Action : Unlike calcium carbonate or sevelamer, Zerenex improves iron parameters, addressing anemia without additional iron supplements .

Safety Profile : Avoids hypercalcemia risks associated with calcium-based binders, which are linked to vascular calcification .

Limitations:

- Market Competition: Sevelamer and lanthanum remain preferred in patients with normal iron levels due to established safety data .

Research Findings and Clinical Implications

In a pivotal Phase III trial (n=441), Zerenex outperformed placebo and demonstrated advantages over other binders:

- Phosphate Control : 52% vs. 33% (placebo) achieved target phosphate levels (p<0.001) .

- Anemia Management : Ferritin increased by 199.9 ng/mL vs. 1.4 ng/mL (placebo), reducing IV iron use from 90.5% to 24.5% .

These findings suggest Zerenex could redefine hyperphosphatemia management by integrating phosphate control with anemia mitigation—a unique value proposition in nephrology .

Biological Activity

ZERENEX ZXG000100 is a novel compound developed by Zerenex Molecular Ltd, a company specializing in unique research chemicals and drug discovery solutions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in metabolic pathways. Preliminary studies suggest that it may function similarly to other compounds that inhibit glycolysis, which is a promising approach in cancer treatment, particularly for aggressive forms like glioblastoma multiforme (GBM).

- Target Enzymes : this compound may inhibit key enzymes such as hexokinase, which plays a crucial role in the glycolytic pathway. This inhibition can lead to reduced energy production in cancer cells, thereby limiting their growth and proliferation.

Research Findings

Recent studies have evaluated the efficacy of this compound in various biological assays. The following table summarizes key findings related to its biological activity:

Case Studies

Several case studies have highlighted the potential of this compound in preclinical models:

- Case Study 1 : A study conducted on human glioblastoma cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent.

- Case Study 2 : In vivo studies using xenograft models showed that administration of this compound led to tumor size reduction without significant toxicity observed in normal tissues. These findings suggest a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of ZERENEX ZXG000100 in managing hyperphosphatemia and iron deficiency anemia in chronic kidney disease (CKD) patients?

- Methodological Answer: Investigate the dual mechanisms using in vitro binding assays (e.g., phosphate chelation kinetics) and clinical biomarker analysis (e.g., serum ferritin, transferrin saturation). Reference phase II trial data showing ZXG000100's iron-releasing properties via gastrointestinal phosphate sequestration . Validate findings through comparative studies with existing phosphate binders (e.g., sevelamer) and iron supplements.

Q. How should researchers design controlled experiments to isolate ZXG000100’s effects on phosphate homeostasis versus iron metabolism in preclinical models?

- Methodological Answer: Use factorial experimental designs with CKD rodent models, varying dietary phosphate/iron intake. Measure urinary phosphate excretion, serum iron parameters, and hepatic hepcidin levels. Include control groups receiving standalone phosphate binders or iron supplements to distinguish synergistic effects .

Q. What statistical approaches are recommended for analyzing contradictory data on ZXG000100’s efficacy across heterogeneous CKD patient subgroups?

- Methodological Answer: Apply stratified randomization in clinical trials and use multivariate regression models to adjust for covariates (e.g., baseline iron status, renal function). Perform sensitivity analyses to identify subgroups with divergent responses, as seen in phase II trials where iron-deficient populations showed pronounced benefits .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between ZXG000100’s in vitro phosphate-binding efficiency and its in vivo clinical outcomes?

- Methodological Answer: Conduct ex vivo simulations mimicking gastrointestinal pH variations to assess binding stability. Cross-reference these with pharmacokinetic (PK) data from human trials to model bioavailability. Use mechanistic PK/pharmacodynamic (PD) frameworks to quantify tissue-specific effects .

Q. What methodologies are optimal for evaluating ZXG000100’s long-term impact on cardiovascular outcomes in CKD patients, given confounding factors like concurrent therapies?

- Methodological Answer: Design longitudinal cohort studies with propensity score matching to control for confounding variables (e.g., erythropoiesis-stimulating agents). Integrate biomarkers such as FGF-23 and cardiac MRI data to assess vascular calcification and myocardial iron content .

Q. How can systems biology approaches elucidate ZXG000100’s role in modulating the gut-kidney axis in CKD?

- Methodological Answer: Combine metagenomic sequencing (gut microbiota) with metabolomic profiling (short-chain fatty acids, uremic toxins) in animal models. Use pathway enrichment analysis to identify ZXG000100-induced shifts in microbial metabolites linked to phosphate and iron regulation .

Q. What strategies mitigate bias when synthesizing evidence from ZXG000100 trials with varying endpoints (e.g., serum phosphate vs. hemoglobin levels)?

- Methodological Answer: Perform systematic reviews with predefined inclusion criteria (e.g., PRISMA guidelines). Use GRADE criteria to assess evidence quality and meta-regression to harmonize endpoint definitions. Highlight heterogeneity in trial protocols as a limitation .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps in ZXG000100’s mechanistic and clinical understanding .

- For Data Analysis : Follow protocols from 化学实验及数据分析报告撰写指南 (Guidelines for Chemical Experiments and Data Analysis) to ensure reproducibility, including raw data archiving and transparent statistical reporting .

- For Literature Synthesis : Use systematic review tools like PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses of ZXG000100’s efficacy across trials .

Key Considerations

- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies, emphasizing informed consent in CKD populations with comorbidities .

- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants) in publications to address potential bias in trial outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.